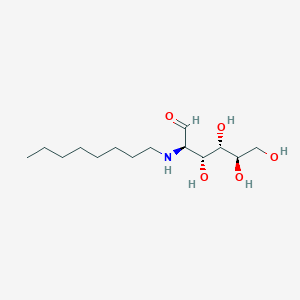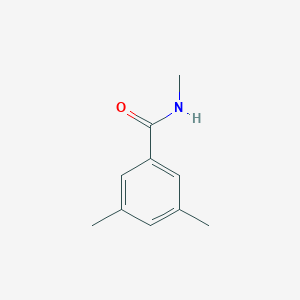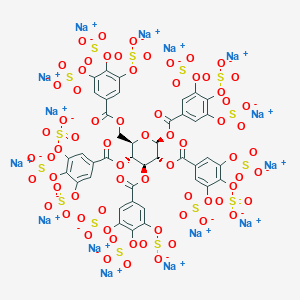
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, also known as TFIE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the activity of the human cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can reduce the severity of inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have low toxicity and is well-tolerated by animals. However, there are also some limitations to the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. One area of research is the development of new drugs based on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Researchers are currently exploring the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone derivatives as anticancer, anti-inflammatory, and antiviral agents. Another area of research is the development of new methods for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, which could improve its yield and purity. Additionally, researchers are exploring the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a tool for studying the structure and function of proteins, particularly the cytochrome P450 enzymes. Finally, researchers are investigating the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a biomarker for various diseases, such as cancer and inflammation.
合成方法
The synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is the Friedel-Crafts acylation of 2,2,2-trifluoroacetophenone with indene in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Other methods, such as the use of Grignard reagents or organolithium compounds, have also been reported for the synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone.
科学研究应用
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been used as a probe for studying the structure and function of proteins, such as the human cytochrome P450 enzymes.
属性
CAS 编号 |
163882-68-6 |
|---|---|
产品名称 |
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone |
分子式 |
C11H7F3O |
分子量 |
212.17 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
InChI 键 |
BOBDUCSFDOHQBT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F |
规范 SMILES |
C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F |
同义词 |
Ethanone, 2,2,2-trifluoro-1-(1H-inden-2-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



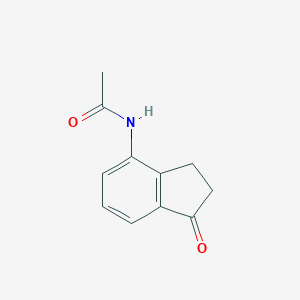
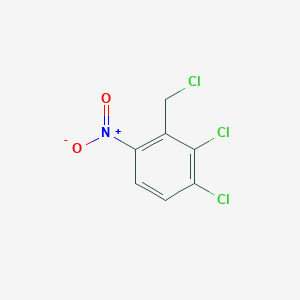
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)




